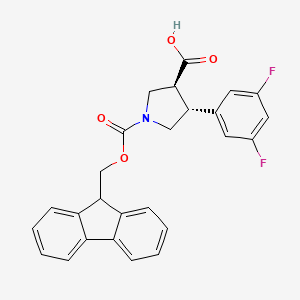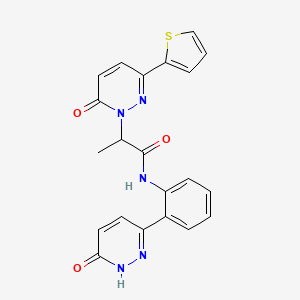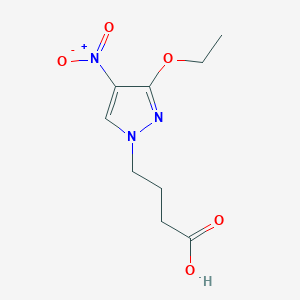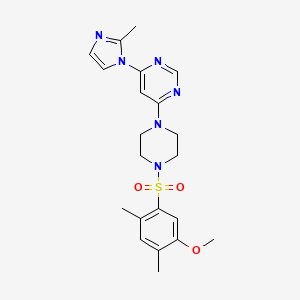
1-Bromo-2-(difluorométhyl)-4-iodobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodobenzal fluoride is an organofluorine compound with the molecular formula C₇H₄BrF₂I It is a halogenated derivative of benzal fluoride, featuring both bromine and iodine atoms on the benzene ring
Applications De Recherche Scientifique
2-Bromo-5-iodobenzal fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
is a halogenated aromatic compound. It has a bromine atom at the first position, a difluoromethyl group at the second position, and an iodine atom at the fourth position on the benzene ring. The empirical formula of this compound is C7H5BrF2I .
The presence of multiple halogens and a difluoromethyl group could suggest that this compound might be used as a building block in organic synthesis, possibly for the creation of more complex molecules in pharmaceutical or materials science research.
The compound is a liquid at room temperature with a density of 1.597 g/mL at 25 °C . Its refractive index is 1.514 , which is a measure of how much it bends light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodobenzal fluoride typically involves halogenation reactions. One common method is the sequential halogenation of benzal fluoride. Initially, benzal fluoride undergoes bromination to introduce the bromine atom at the 2-position. This is followed by iodination to introduce the iodine atom at the 5-position. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions.
Industrial Production Methods
Industrial production of 2-Bromo-5-iodobenzal fluoride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-iodobenzal fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as hydroxyl or amino groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chlorobenzal fluoride: Similar structure but with chlorine instead of iodine.
2-Iodo-5-fluorobenzal fluoride: Similar structure but with fluorine instead of bromine.
2-Bromo-5-fluorobenzal fluoride: Similar structure but with fluorine instead of iodine.
Uniqueness
2-Bromo-5-iodobenzal fluoride is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic applications, offering versatility that similar compounds may lack.
Propriétés
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREOSRIVHKEJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)



![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)


![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)




![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2488086.png)

